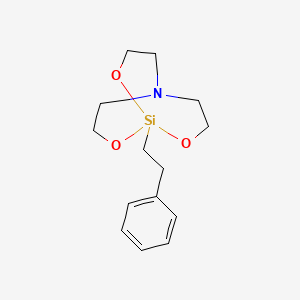
1-(Phenylethyl)-silatrane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Phenylethyl)-silatrane is a unique organosilicon compound that has garnered interest due to its distinctive chemical structure and potential applications in various fields. This compound features a silatrane core, which is a tricyclic structure containing silicon, and a phenylethyl group attached to the silicon atom. The presence of the silatrane moiety imparts unique properties to the compound, making it a subject of scientific research and industrial interest.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylethyl)-silatrane typically involves the reaction of phenylethylsilane with triethanolamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the silatrane structure. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1-(Phenylethyl)-silatrane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silatrane moiety to simpler silicon-containing compounds.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized silatranes.
科学研究应用
1-(Phenylethyl)-silatrane has found applications in various scientific research fields, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of 1-(Phenylethyl)-silatrane involves its interaction with molecular targets through its silatrane core and phenylethyl group. The silatrane moiety can interact with various biomolecules, potentially affecting their function. The phenylethyl group can also participate in interactions with other molecules, contributing to the compound’s overall activity. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
1-(Phenylethyl)-silatrane can be compared with other silatrane derivatives and phenylethyl-containing compounds. Similar compounds include:
Phenylethylsilane: Lacks the tricyclic silatrane structure but contains the phenylethyl group.
Silatrane: Contains the tricyclic silatrane core but lacks the phenylethyl group.
Phenylethylamine: Contains the phenylethyl group but lacks the silicon atom.
The uniqueness of this compound lies in the combination of the silatrane core and the phenylethyl group, which imparts distinct chemical and physical properties to the compound.
属性
CAS 编号 |
63330-92-7 |
|---|---|
分子式 |
C14H21NO3Si |
分子量 |
279.41 g/mol |
IUPAC 名称 |
1-(2-phenylethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C14H21NO3Si/c1-2-4-14(5-3-1)6-13-19-16-10-7-15(8-11-17-19)9-12-18-19/h1-5H,6-13H2 |
InChI 键 |
BDTNXGFFEHWUHY-UHFFFAOYSA-N |
规范 SMILES |
C1CO[Si]2(OCCN1CCO2)CCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-8-(3-hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14491613.png)

![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)
![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)

![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)



![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)

![L-Tyrosylglycylglycyl-N-[3-(methylsulfanyl)propyl]-L-phenylalaninamide](/img/structure/B14491674.png)

![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium perchlorate](/img/structure/B14491682.png)
